

Technical Support Center: AZD1480

Neurological Side Effects

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (1R)-AZD-1480

Cat. No.: B12373945

[Get Quote](#)

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the neurological side effects observed in studies of AZD1480, a potent JAK1/2 inhibitor. The clinical development of AZD1480 was discontinued due to dose-limiting neurological toxicities.^{[1][2][3][4][5]} This resource offers troubleshooting guidance and frequently asked questions to aid in understanding these adverse events.

Data Presentation: Summary of Neurological Adverse Events

The following table summarizes the neurological adverse events (AEs) reported in Phase I clinical trials of AZD1480 in patients with solid tumors and myelofibrosis. It is important to note that a complete breakdown of incidence rates per dose cohort for each specific neurological AE is not publicly available.

Adverse Event	Study Population	Dosing Regimen	Incidence/Details	Grade	Reversibility
Dizziness	Solid Tumors	BID	Among the most common AEs. [2]	Not specified	Generally reversible[2]
Myelofibrosis	QD and BID	Most common neurological AE.[1][3]	Grade 1 noted as treatment-limiting.[1]	Reversible[1]	
Ataxia	Solid Tumors	BID	Among the most common AEs. [2]	Not specified	Generally reversible[2]
Myelofibrosis	Not specified	Reported as a serious adverse event (SAE). [1]	Grade 2[1]	Not specified	
Aphasia	Myelofibrosis	Not specified	Reported as an SAE.[1]	Grade 2[1]	Not specified
Confusional State	Myelofibrosis	Not specified	Reported as an SAE.[1]	Grade 2[1]	Not specified
Dysarthria	Myelofibrosis	Not specified	Reported as an SAE.[1]	Grade 2[1]	Not specified
Anxiety	Solid Tumors	BID	Dose-limiting toxicity (DLT). [2]	Grade 3 (in one case)[2]	Reversible (except for one case of Grade 3)[2]
Memory Loss	Solid Tumors	Not specified	DLT.[2]	Not specified	Generally reversible[2]

Hallucinations	Solid Tumors	BID	DLT.[2]	Not specified	Generally reversible[2]
Behavior Changes	Solid Tumors	Not specified	DLT.[2]	Not specified	Generally reversible[2]
Presyncope	Myelofibrosis	50 mg QD	DLT.[1]	Grade 3[1]	Resolved after temporary hold[1]
General Neuropsychiatric AEs	Solid Tumors	BID	53% of patients in the b.i.d. dosing cohorts reported neuropsychiatric AEs of any grade.[2]	Any grade	Generally reversible[2]

Experimental Protocols

Detailed experimental protocols for the neurological assessments in the AZD1480 clinical trials are not fully available in the published literature. However, based on standard practices for Phase I oncology trials and the available information, the following methodologies were likely employed.

Study Design (Phase I)

- Objective: To assess the safety, tolerability, pharmacokinetics, and pharmacodynamics of AZD1480, and to determine the maximum tolerated dose (MTD).[1][2]
- Patient Population: Patients with advanced solid malignancies or myelofibrosis.[1][2]
- Dosing: Oral administration of AZD1480 in escalating dose cohorts, with both once-daily (QD) and twice-daily (BID) regimens explored.[1][2]

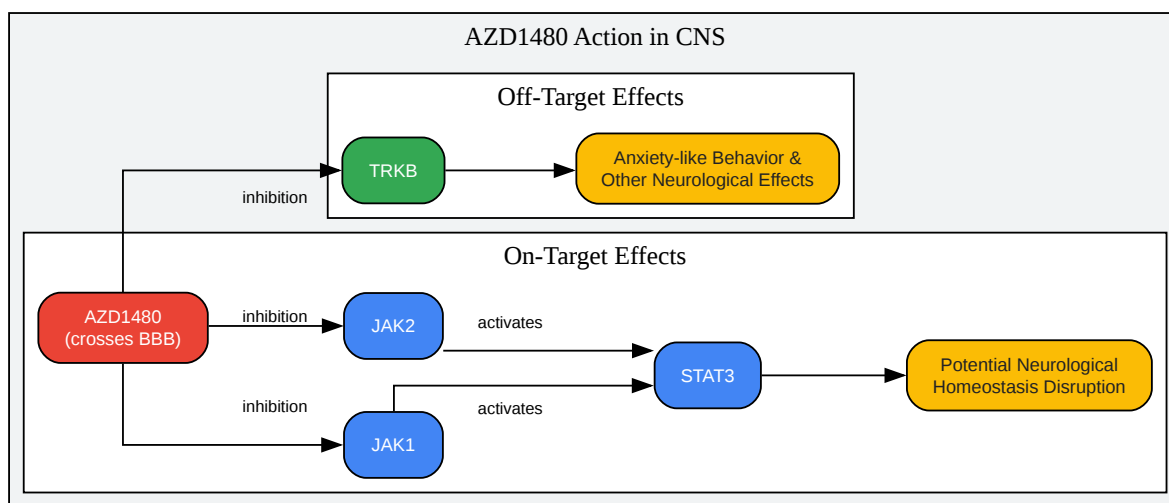
- **Safety Monitoring:** Continuous monitoring for adverse events (AEs) and serious adverse events (SAEs). Dose-limiting toxicities (DLTs) were identified to establish the MTD.

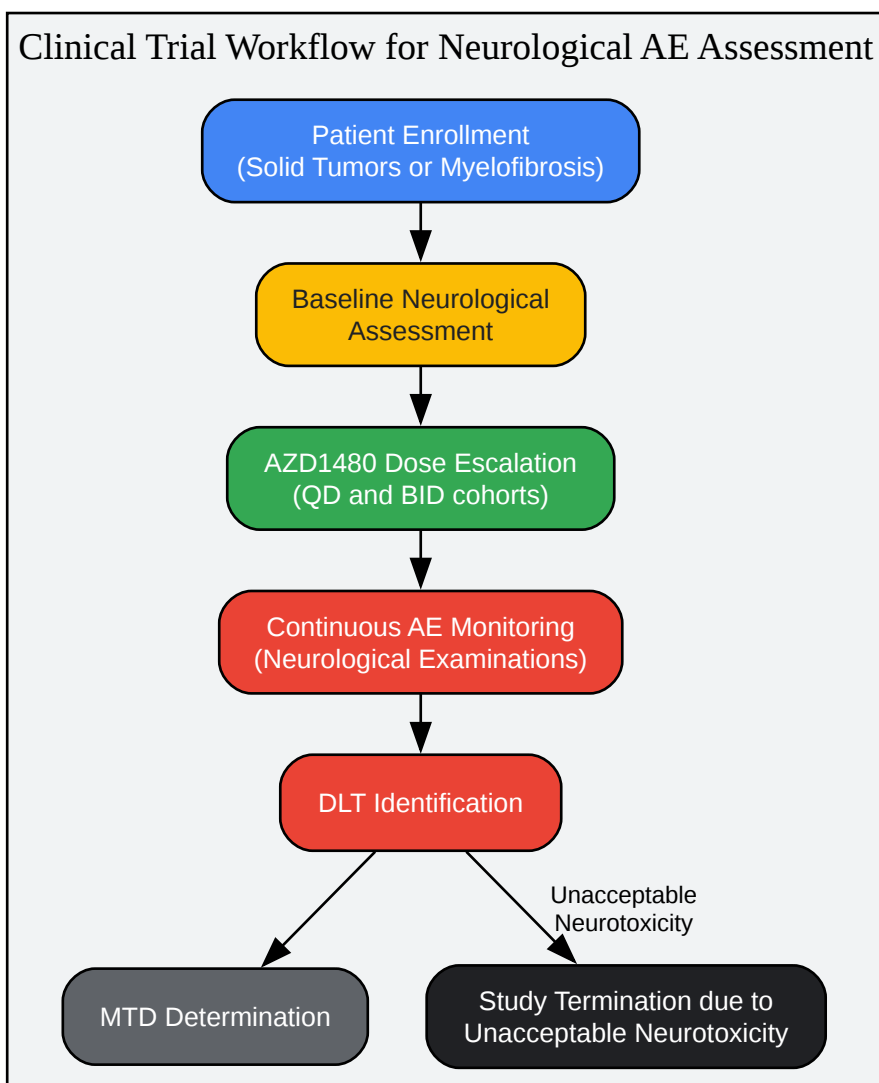
Neurological Assessment

- **Methodology:** Neurological assessments were performed throughout the studies.^[1] While specific tests are not detailed, standard neurological examinations would have been conducted at baseline and at regular intervals during treatment. These examinations likely included:
 - **Mental Status Examination:** Assessing level of consciousness, orientation, attention, memory, and mood.
 - **Cranial Nerve Examination:** Evaluating the function of the twelve cranial nerves.
 - **Motor System Examination:** Assessing muscle strength, tone, and coordination (including tests for ataxia like finger-to-nose and heel-to-shin).
 - **Sensory System Examination:** Testing for touch, pain, temperature, and vibration sensation.
 - **Reflexes:** Testing deep tendon reflexes.
- **Adverse Event Grading:** The severity of neurological AEs was likely graded according to the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE).

Mandatory Visualizations

Signaling Pathways Implicated in AZD1480 Neurotoxicity





[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. A Phase I, Open-Label, Multi-Center Study of the JAK2 Inhibitor AZD1480 in Patients with Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. AZD1480: A Phase I Study of a Novel JAK2 Inhibitor in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A phase I, open-label, multi-center study of the JAK2 inhibitor AZD1480 in patients with myelofibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. AZD1480: a phase I study of a novel JAK2 inhibitor in solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Support Center: AZD1480 Neurological Side Effects]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12373945#neurological-side-effects-of-azd1480-observed-in-studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com